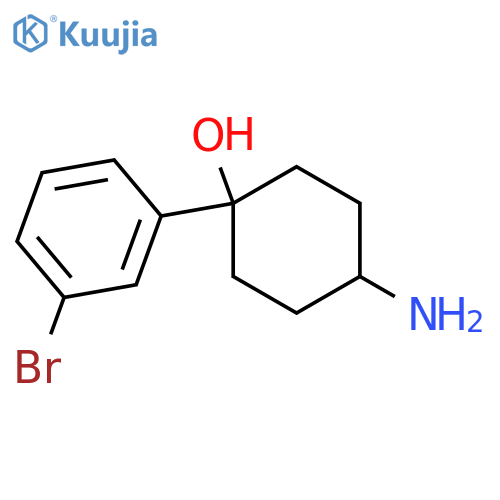

Cas no 2016332-24-2 (4-Amino-1-(3-bromophenyl)cyclohexan-1-ol)

4-Amino-1-(3-bromophenyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2016332-24-2

- 4-amino-1-(3-bromophenyl)cyclohexan-1-ol

- EN300-715201

- 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol

-

- インチ: 1S/C12H16BrNO/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,11,15H,4-7,14H2

- InChIKey: WCAQTGBDXVXHNA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C1(CCC(CC1)N)O

計算された属性

- せいみつぶんしりょう: 269.04153g/mol

- どういたいしつりょう: 269.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 46.2Ų

4-Amino-1-(3-bromophenyl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-715201-0.5g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 0.5g |

$933.0 | 2023-05-29 | ||

| Enamine | EN300-715201-0.25g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 0.25g |

$893.0 | 2023-05-29 | ||

| Enamine | EN300-715201-2.5g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 2.5g |

$1903.0 | 2023-05-29 | ||

| Enamine | EN300-715201-0.05g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 0.05g |

$816.0 | 2023-05-29 | ||

| Enamine | EN300-715201-0.1g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 0.1g |

$855.0 | 2023-05-29 | ||

| Enamine | EN300-715201-1.0g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 1g |

$971.0 | 2023-05-29 | ||

| Enamine | EN300-715201-5.0g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 5g |

$2816.0 | 2023-05-29 | ||

| Enamine | EN300-715201-10.0g |

4-amino-1-(3-bromophenyl)cyclohexan-1-ol |

2016332-24-2 | 10g |

$4176.0 | 2023-05-29 |

4-Amino-1-(3-bromophenyl)cyclohexan-1-ol 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

4-Amino-1-(3-bromophenyl)cyclohexan-1-olに関する追加情報

Introduction to 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol (CAS No. 2016332-24-2)

4-Amino-1-(3-bromophenyl)cyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2016332-24-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclohexane ring substituted with both an amino group and a 3-bromophenyl moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both polar and aromatic functional groups makes it a versatile scaffold for further chemical modifications, enabling the development of novel therapeutic agents.

The compound’s structure, characterized by a rigid cyclohexane backbone and an electron-deficient aromatic ring, suggests applications in the design of small-molecule inhibitors targeting various biological pathways. Recent advancements in drug discovery have highlighted the importance of such multifunctional scaffolds, which can simultaneously interact with multiple binding sites on biological targets. This property is particularly valuable in the quest to develop more effective and selective pharmaceuticals.

In the context of modern medicinal chemistry, 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol represents a promising candidate for further exploration. Its unique structural features have prompted researchers to investigate its potential as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. The bromine substituent on the phenyl ring, for instance, provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl compounds.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in pharmacology emphasizes the need for molecules that can modulate complex biological systems with high precision. The combination of an amino group and a bromophenyl ring in 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol suggests that it may exhibit properties suitable for targeting diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. These diseases often involve intricate signaling pathways that require nuanced intervention.

Recent studies have begun to uncover the mechanistic potential of 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol. Researchers have hypothesized that its structure could allow it to interact with enzymes or receptors involved in disease pathogenesis. For example, the cyclohexane ring might mimic natural substrates or products within biological pathways, while the bromophenyl group could serve as an anchor for binding to specific residues on target proteins. Such interactions could lead to the development of inhibitors or modulators with therapeutic efficacy.

The synthesis of 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol has also been a subject of interest in synthetic organic chemistry. The preparation typically involves multi-step reactions starting from readily available precursors. Key steps often include bromination of a phenyl derivative followed by introduction of the cyclohexane moiety via reduction or nucleophilic substitution reactions. The choice of synthetic route can significantly influence the yield and purity of the final product, which is critical for subsequent pharmacological evaluation.

As computational methods advance, virtual screening techniques are being increasingly employed to identify promising candidates like 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol. These methods leverage molecular docking simulations to predict how potential drug candidates might interact with biological targets. By integrating structural data from databases like PubChem or ChEMBL, researchers can prioritize compounds based on their predicted binding affinities and selectivity profiles. This approach accelerates the drug discovery process by narrowing down large libraries of compounds to those most likely to succeed.

The pharmacokinetic properties of 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical viability. Preliminary studies suggest that its molecular structure may confer favorable solubility and metabolic stability, making it a potentially viable candidate for further development into an oral therapeutic agent.

In conclusion, 4-Amino-1-(3-bromophenyl)cyclohexan-1-ol (CAS No. 2016332-24-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and versatility make it an attractive scaffold for developing novel drugs targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an important role in advancing therapeutic innovation.

2016332-24-2 (4-Amino-1-(3-bromophenyl)cyclohexan-1-ol) 関連製品

- 184041-29-0(6-Bromo-3,3-dimethyl-1H-quinoline-2,4-dione)

- 1321581-32-1(3-(4-chloro-3-fluorophenoxy)propan-1-amine)

- 946360-06-1(methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate)

- 1628748-83-3(tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

- 90772-59-1((2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid)

- 130065-61-1(Atiprimod Dihydrochloride)

- 1217451-85-8(L-Theanine-d)

- 2764021-82-9(5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid)

- 208516-15-8(t-Butyl 4-boronobenzenesulfonamide)

- 1823835-61-5(Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride)